4-Cyano-N-methyl-N-[1-(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]benzenesulfonamide
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Overview
Description
The compound “4-Cyano-N-methyl-N-[1-(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]benzenesulfonamide” is a complex organic molecule that contains several functional groups and rings. It includes a pyridine ring, a triazole ring, and a pyridazine ring, all of which are nitrogen-containing heterocyclic compounds . These types of compounds are often found in pharmaceuticals and exhibit a wide range of biological activities .
Molecular Structure Analysis
The molecular structure of this compound is likely to be quite complex due to the presence of multiple ring structures and functional groups. The presence of nitrogen in the rings can allow for hydrogen bonding, which could affect the compound’s physical and chemical properties .Chemical Reactions Analysis
The compound contains several functional groups that could potentially undergo various chemical reactions. For example, the cyano group could be hydrolyzed to a carboxylic acid, or it could undergo reduction to form an amine .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of multiple ring structures and functional groups could impact properties like solubility, melting point, and reactivity .Scientific Research Applications
Antimicrobial and Anticancer Activities
Research has identified compounds with structural similarities to 4-Cyano-N-methyl-N-[1-(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]benzenesulfonamide demonstrating moderate to high antimicrobial and anticancer activities. For instance, derivatives of benzenesulfonamides have been shown to inhibit various human carbonic anhydrase isozymes, which are relevant in cancer therapy due to their role in tumor growth and metastasis. These compounds exhibit low nanomolar activity against specific isozymes, suggesting their potential in targeted cancer treatments (Alafeefy et al., 2015).
Role in Synthesis of Novel Compounds
The structural framework of this compound serves as a basis for synthesizing various novel compounds. These include pyrrolo[2,3-d]pyrimidines and pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives with promising antimicrobial activities (Hassan et al., 2009). Such derivatives have been evaluated against Gram-positive and Gram-negative bacteria and fungi, showing significant promise as antimicrobial agents.
Potential in Treatment of Respiratory Diseases
Compounds related to this compound have been synthesized and evaluated for their anti-asthmatic activities. Specifically, derivatives inhibiting platelet-activating factor-induced bronchoconstriction in guinea pigs suggest potential therapeutic applications in treating asthma and other respiratory diseases (Kuwahara et al., 1997).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
4-cyano-N-methyl-N-[1-(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N8O2S/c1-27(32(30,31)18-6-4-15(11-22)5-7-18)17-13-28(14-17)20-9-8-19-24-25-21(29(19)26-20)16-3-2-10-23-12-16/h2-10,12,17H,13-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHFLXFRYXQFHTA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CN(C1)C2=NN3C(=NN=C3C4=CN=CC=C4)C=C2)S(=O)(=O)C5=CC=C(C=C5)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N8O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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